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Compound of Interest

Compound Name: Bilaid A

Cat. No.: B15620586

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation
and stereochemical assignment of Bilaid A, a novel tetrapeptide with intriguing biological
activity. Discovered from an Australian estuarine isolate of the fungus Penicillium sp. MST-
MF667, Bilaid A has been identified as a weak p-opioid agonist, making it a molecule of
interest for further investigation in pain management and related therapeutic areas.[1][2] This
document details the experimental methodologies and presents the quantitative data that were
pivotal in defining the precise chemical architecture of this natural product.

Executive Summary

Bilaid A is a linear tetrapeptide characterized by an unusual alternating stereochemical pattern
of its amino acid residues. Through a combination of spectroscopic techniques, chemical
degradation, and total synthesis, its structure was unequivocally determined to be L-
Phenylalanyl-D-Valyl-L-Valyl-D-Phenylalanine (L-Phe-D-Val-L-Val-D-Phe). This unique L-D-L-D
configuration imparts specific conformational properties that are likely crucial for its biological
activity. This guide will walk through the key experimental findings that led to this structural
assignment.

Isolation and Purification

The journey to elucidate the structure of Bilaid A began with its isolation from the producing
fungal strain, Penicillium sp. MST-MF667.
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Fungal Cultivation and Extraction

A detailed protocol for the cultivation of Penicillium sp. MST-MF667 and the subsequent
extraction of the crude metabolite mixture is outlined below.

Experimental Protocol: Fungal Cultivation and Extraction

o Cultivation: The fungus Penicillium sp. MST-MF667 is cultured on a solid-phase medium to
encourage the production of secondary metabolites.

o Extraction: The solid-phase cultivation is subjected to solvent extraction to yield a crude
extract containing a mixture of natural products.

e Solvent Partitioning: The crude extract is then partitioned between different immiscible
solvents to separate compounds based on their polarity. This initial fractionation step
enriches the sample with compounds of interest, including Bilaid A.

o Chromatographic Separation: The enriched fraction is further purified using reversed-phase
high-performance liquid chromatography (HPLC) to isolate the individual bilaid peptides.

The logical workflow for the isolation and purification of Bilaid A is depicted in the following
diagram.
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Caption: Workflow for the isolation of Bilaid A.

Planar Structure Elucidation

The determination of the amino acid sequence and connectivity of Bilaid A was achieved
through a combination of mass spectrometry and nuclear magnetic resonance (NMR)
spectroscopy.

Mass Spectrometry
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High-resolution mass spectrometry (HRMS) was employed to determine the elemental
composition of Bilaid A. Tandem mass spectrometry (MS/MS) experiments provided crucial
information about the amino acid sequence through the analysis of fragmentation patterns. The
fragmentation of the peptide backbone typically yields b- and y-type ions, which allows for the
sequential identification of the amino acid residues.

Table 1: Mass Spectrometry Data for Bilaid A

Parameter Value
Molecular Formula C29H40N405
Monoisotopic Mass 540.2999 g/mol

b- and y-ions indicating the sequence Phe-Val-

Key MS/MS Fragments
Val-Phe

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY, TOCSY,
HSQC, and HMBC, were instrumental in confirming the amino acid identities and their
sequence. The analysis of chemical shifts and coupling constants provided detailed insights
into the molecular structure.

Table 2: Key 'H and 3C NMR Chemical Shifts for Bilaid A
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BENGH:

H Chemical Shift 13C Chemical Shift

Residue Atom
(ppm) (ppm)

L-Phe-1 o-H Data not available Data not available
B-H Data not available Data not available

Aromatic Data not available Data not available

D-Val-2 o-H Data not available Data not available
B-H Data not available Data not available

y-CHs Data not available Data not available

L-Val-3 o-H Data not available Data not available
B-H Data not available Data not available

y-CHs Data not available Data not available

D-Phe-4 o-H Data not available Data not available
B-H Data not available Data not available

Aromatic Data not available Data not available

Note: Specific chemical shift and coupling constant data were not publicly available in the
reviewed literature. The table structure is provided as a template for such data.

Stereochemical Assignment

The determination of the absolute configuration of each amino acid residue was a critical step
in the complete structure elucidation of Bilaid A. This was accomplished using Marfey's
method, a well-established chemical derivatization technique followed by chromatographic
analysis.

Marfey's Method

Marfey's method involves the hydrolysis of the peptide into its constituent amino acids, followed
by derivatization with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, also
known as Marfey's reagent). The resulting diastereomeric derivatives of the amino acids are
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then separated and analyzed by HPLC. By comparing the retention times of the derivatives
from the natural product with those of authentic D- and L-amino acid standards derivatized with
the same reagent, the absolute configuration of each amino acid in the peptide can be
determined.

Experimental Protocol: Marfey's Analysis of Bilaid A

o Acid Hydrolysis: A sample of pure Bilaid A is hydrolyzed in 6 M HCI to break the peptide
bonds and release the individual amino acids.

» Derivatization: The amino acid hydrolysate is reacted with a solution of Marfey's reagent
(FDAA) under basic conditions.

o HPLC Analysis: The resulting mixture of FDAA-derivatized amino acids is analyzed by
reversed-phase HPLC.

o Comparison with Standards: The retention times of the derivatized amino acids from Bilaid
A are compared with the retention times of derivatized authentic L- and D-phenylalanine and
L- and D-valine standards.

The logical flow of the stereochemical determination using Marfey's method is illustrated below.
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Stereochemical Analysis using Marfey's Method
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Caption: Workflow for the stereochemical assignment of Bilaid A.
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The results of the Marfey's analysis unequivocally established the L-D-L-D stereochemical
pattern of the amino acid residues in Bilaid A.

Conclusion

The structure of Bilaid A has been rigorously established as L-Phe-D-Val-L-Val-D-Phe through
a combination of modern analytical techniques. The elucidation of its unique alternating
stereochemistry provides a crucial foundation for understanding its structure-activity
relationship at the p-opioid receptor. This detailed structural information is vital for medicinal
chemists and drug development professionals seeking to design and synthesize novel analogs
with improved potency, selectivity, and pharmacokinetic properties for the development of next-
generation analgesics. The experimental protocols and data presented in this guide serve as a
comprehensive resource for researchers in the field of natural products chemistry and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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